Structural Topology Divergence from Common SDHI Pharmacophore
The target compound possesses a 1-difluoromethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide architecture. This is structurally distinct from the predominant SDHI motif, which typically places the difluoromethyl at the 3-position and the carboxamide at the 4-position of the pyrazole ring (e.g., fluxapyroxad, pydiflumetofen). The novel topology may engage the SDH ubiquinone-binding pocket in a differentiated manner [1].
| Evidence Dimension | Pyrazole substitution pattern (regiochemistry of difluoromethyl and carboxamide) |
|---|---|
| Target Compound Data | 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (5-carboxamide regioisomer) |
| Comparator Or Baseline | Common SDHI pharmacophore: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (e.g., fluxapyroxad core) |
| Quantified Difference | Not quantified (structural topology difference only; direct biological comparison data unavailable) |
| Conditions | Structural comparison based on chemical structure; no head-to-head biological assay data identified in open literature |
Why This Matters
The distinct regiochemistry offers a unique chemical scaffold for exploring SDHI binding interactions that are inaccessible to conventional 4-carboxamide analogs.
- [1] Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Li A, Li Z, Zhao Y, Yao T, Cheng J, Zhao J. Chinese Journal of Organic Chemistry, 2020, 40(9), 2836-2844. DOI: 10.6023/cjoc202004013 View Source
